molecular formula C6H12O5 B014885 (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal CAS No. 2490-91-7

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal

Cat. No. B014885
CAS RN: 2490-91-7
M. Wt: 164.16 g/mol
InChI Key: KDSPLKNONIUZSZ-NGJCXOISSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to “(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal” involves multi-step organic reactions, often starting from simple precursors. The methodologies can include asymmetric allylation, ring-closing metathesis, and selective functional group transformations to install the necessary hydroxyl and aldehyde functionalities while controlling the stereochemistry at each carbon center. An efficient method for synthesizing tetrasubstituted tetrahydropyrans, which share structural motifs with our molecule of interest, involves the reaction of aldehydes with ethyl 2-(1-hydroxyalkyl/hydroxy(phenyl)methyl)-5-methylhex-4-enoate using oxonium-ene reactions promoted by boron trifluoride etherate under mild conditions (Saha, Bhunia, & Saikia, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, angles, and stereochemistry. The crystal structure analysis helps in understanding the conformation and spatial arrangement of functional groups, which is crucial for elucidating the compound's reactivity and interactions with other molecules. Although specific data for “this compound” is not available, similar compounds have been analyzed to determine their crystal structures and molecular conformations (Sambyal et al., 2011).

Scientific Research Applications

1. Novel Brominated Flame Retardants

Studies on novel brominated flame retardants (NBFRs) like 2-ethylhexyl 2,3,4,5-tetrabromobenzoate and others in various environments highlight the growing need for research on their occurrence, environmental fate, and toxicity. This reflects the broader scientific interest in understanding the environmental impact and health risks of chemical compounds used in consumer goods (Zuiderveen, Slootweg, & de Boer, 2020).

2. Herbicide Toxicity and Scientometric Reviews

The global trends and gaps in studies about herbicide toxicity, including 2,4-D, emphasize the importance of scientometric reviews in identifying research trends, gaps, and future directions. This approach can be instrumental in guiding research on chemical compounds, their environmental impact, and regulatory considerations (Zuanazzi, Ghisi, & Oliveira, 2020).

3. Polychlorinated Dibenzothiophenes

Investigations into sources of polychlorinated dibenzothiophenes (PCDTs) in environments like the Passaic River showcase the complexity of tracing chemical origins and understanding their environmental pathways. This kind of research underscores the interdisciplinary nature of environmental chemistry, involving analytical methods to study pollution sources and impacts (Huntley et al., 1994).

4. Reactive Carbonyl Species and Chronic Diseases

The study of reactive carbonyl species (RCS), including hexanal and others, in relation to chronic diseases like diabetes, cancer, and neurodegenerative diseases, illustrates the critical role of biochemical research in linking molecular compounds to health outcomes. This research area is pivotal in developing therapeutic strategies and understanding disease mechanisms at the molecular level (Fuloria et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 3-Deoxyglucose (3-DG) are proteins, particularly long-lived proteins such as crystallin and collagen . It reacts with the primary amino groups of lysine or arginine found in these proteins .

Mode of Action

3-DG is a powerful glycating agent that reacts with proteins, compromising their structure and functionality . As a dicarbonyl sugar, 3-DG is highly reactive toward amine groups, which are common in amino acids . The products from the reaction of 3-DG with protein amino groups are called advanced glycation end-products (AGEs) .

Biochemical Pathways

3-DG is produced via the Maillard reaction, a non-enzymatic glycation reaction between reducing sugars and primary amino groups in biomolecules . It forms after glucose reacts with primary amino groups of lysine or arginine found in proteins . 3-DG also arises via the degradation of fructose 3-phosphate (F3P) .

Pharmacokinetics

It is known that the production of 3-dg is significantly elevated during diabetes, leading to vascular damage through the glycation reaction .

Result of Action

The formation of AGEs by 3-DG may account for the numerous complications of diabetes as well as aging . AGEs play a role in the modification and cross-linking of proteins, contributing to diseases such as the vascular complications of diabetes, atherosclerosis, hypertension, Alzheimer’s disease, inflammation, and aging .

Action Environment

The action of 3-DG is influenced by the hyperglycemic environment, which is common in diabetes. In such an environment, the formation of 3-DG is aggressively accelerated . Diabetics with nephropathy were found to have elevated plasma levels of 3-DG compared with other diabetics .

properties

IUPAC Name

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSPLKNONIUZSZ-NGJCXOISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C=O)O)[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947793
Record name 3-Deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2490-91-7
Record name 3-Deoxyglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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